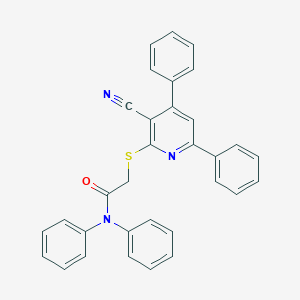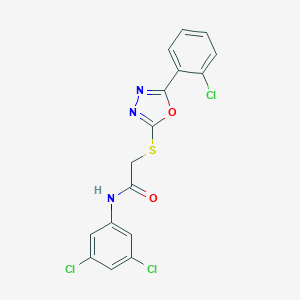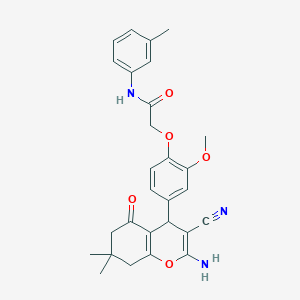![molecular formula C20H17N3O4S B409126 8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE](/img/structure/B409126.png)
8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a thiadiazole ring fused with a chromen-2-one structure, along with ethoxy and methoxy substituents. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the thiadiazole ring: The chromen-2-one derivative is then reacted with thiosemicarbazide to form the thiadiazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Chromen-2-one derivatives: Compounds with the chromen-2-one core structure, often used in medicinal chemistry.
Uniqueness
8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is unique due to the combination of the chromen-2-one and thiadiazole rings, along with the specific ethoxy and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties.
特性
分子式 |
C20H17N3O4S |
|---|---|
分子量 |
395.4g/mol |
IUPAC名 |
8-ethoxy-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C20H17N3O4S/c1-3-26-16-6-4-5-12-11-15(19(24)27-17(12)16)18-22-23-20(28-18)21-13-7-9-14(25-2)10-8-13/h4-11H,3H2,1-2H3,(H,21,23) |
InChIキー |
WPMXQIQSBOBYSA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=C(C=C4)OC |
正規SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B409044.png)
![(2-chlorophenyl)[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B409046.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-hexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409047.png)
![3-Cyclopentyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B409048.png)
![1-[(3-methylphenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409049.png)
![Ethyl 2-{(2-hydroxybenzyl)[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409054.png)
![1-{(4-Chlorophenyl)[(phenylacetyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B409055.png)
![N-[(4-Chloro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-benzamide](/img/structure/B409057.png)
methyl]naphthalen-2-yl (phenyloxy)acetate](/img/structure/B409058.png)


![N'-[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]-3-bromobenzohydrazide](/img/structure/B409065.png)

